The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives
Foreword: Unlocking a Privileged Heterocycle
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2][3] Its structural resemblance to the purine nucleus allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[4] This guide delves into a specific, highly promising iteration of this scaffold: the 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine core. The introduction of a cyclopropyl group at the 5-position and an iodine atom at the 3-position offers a unique combination of steric and electronic properties, paving the way for the development of potent and selective therapeutic agents. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a vast chemical space. This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this exciting class of molecules, tailored for researchers and drug development professionals.
I. Strategic Synthesis of the 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine Core
The construction of the 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold requires a multi-step synthetic approach, leveraging established heterocyclic chemistry and modern cross-coupling methodologies. The rationale behind the chosen synthetic strategy is to first establish the core pyrazolo[3,4-b]pyridine ring system, followed by sequential and regioselective introduction of the iodine and cyclopropyl substituents.
A. General Synthetic Workflow
A plausible and efficient synthetic route commences with a commercially available or readily synthesized 5-bromo-1H-pyrazolo[3,4-b]pyridine. This intermediate then undergoes iodination at the C3 position, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group at the C5 position.
Caption: General synthetic workflow for 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine.
B. Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a representative synthesis of the core scaffold.
Step 1: Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine
This step introduces the iodine atom at the C3 position of the pyrazolo[3,4-b]pyridine ring.
-
Materials: 5-Bromo-1H-pyrazolo[3,4-b]pyridine, Iodine (I₂), Potassium hydroxide (KOH), Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF in a round-bottom flask.
-
Add potassium hydroxide to the solution.
-
Slowly add a solution of iodine in DMF to the reaction mixture at room temperature.
-
Stir the mixture for 2-4 hours at room temperature.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
-
Step 2: Suzuki-Miyaura Coupling for Introduction of the Cyclopropyl Group
This palladium-catalyzed cross-coupling reaction installs the cyclopropyl group at the C5 position.[6][7][8]
-
Materials: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, Cyclopropylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water mixture or Toluene).
-
Procedure:
-
To a degassed solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in the chosen solvent, add cyclopropylboronic acid, the palladium catalyst, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the final product, 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine.
-
II. Therapeutic Potential: Targeting Key Signaling Pathways
Derivatives of the 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[9][10]
A. Kinase Inhibition Profile
The unique structural features of this scaffold allow for potent and often selective inhibition of several kinase families. The iodine at the C3 position provides a vector for introducing various substituents that can probe the deep pockets of the ATP-binding site, while the cyclopropyl group at C5 can enhance binding affinity and modulate pharmacokinetic properties.
Table 1: Representative Kinase Inhibitory Activities of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-b]pyridazine Derivative | Cyclin-dependent kinase 2 (CDK2) | 120 | [11] |
| Pyrazolo[1,5-b]pyridazine Derivative | Cyclin-dependent kinase 4 (CDK4) | 80 | [11] |
| Pyrazolo[3,4-b]pyridine Derivative | TANK-binding kinase 1 (TBK1) | 0.2 | [9][10] |
| Pyrazolo[3,4-b]pyridine Derivative | Monopolar spindle kinase 1 (Mps1) | 2.596 | [12] |
| Pyrazolo[3,4-b]pyridine Derivative | Tropomyosin receptor kinase A (TRKA) | 56 | [13] |
Note: The table presents data for the broader class of pyrazolo[3,4-b]pyridine derivatives to illustrate their potential as kinase inhibitors. Specific data for 5-cyclopropyl-3-iodo derivatives are still emerging.
B. Modulation of the RAF-MEK-ERK (MAPK) Signaling Pathway
One of the key signaling pathways implicated in cancer is the RAF-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway.[14] Constitutive activation of this pathway, often due to mutations in kinases like B-Raf, drives cell proliferation and survival.[14] Certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown potential as inhibitors of RAF kinases.[15] By targeting key kinases in this cascade, 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives can potentially disrupt oncogenic signaling.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
III. In Vitro Biological Evaluation: Standardized Protocols
To assess the therapeutic potential of novel 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives, standardized in vitro assays are essential. These assays provide quantitative data on their kinase inhibitory activity and their effects on cell viability.
A. In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC₅₀). A common method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from ATP into a substrate.[16][17][18][19][20]
Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, the specific peptide or protein substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
B. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23][24][25]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
IV. Conclusion and Future Directions
The 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the tunable nature of the C3 and C5 positions, allows for the systematic exploration of structure-activity relationships. The initial data on related pyrazolo[3,4-b]pyridine derivatives suggest that compounds based on this core could exhibit potent and selective inhibitory activity against a range of clinically relevant kinases.
Future research should focus on the synthesis and biological evaluation of a focused library of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives. This will involve the exploration of various substituents at the C3 position via Suzuki and other cross-coupling reactions to optimize kinase inhibitory potency and selectivity. In-depth mechanistic studies will be crucial to elucidate the precise binding modes and to understand the molecular basis of their biological activity. Ultimately, the goal is to identify lead compounds with favorable drug-like properties that can be advanced into preclinical and clinical development for the treatment of cancer and other diseases driven by aberrant kinase signaling.
V. References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
In vitro NLK Kinase Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]
-
In vitro kinase assay. (2024, May 31). protocols.io. Retrieved from [Link]
-
Li, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1507-1517.
-
Papastathopoulos, P., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical & Pharmaceutical Bulletin, 65(1), 66-81.
-
Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(11), 1348-1350.
-
Al-Osta, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
-
Al-Osta, M. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 118-124.
-
PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS. (2009). Google Patents. Retrieved from
-
Request PDF on ResearchGate. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
-
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6483.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136.
-
The Suzuki Reaction. (n.d.). Myers Group, Chem 115. Harvard University. Retrieved from [Link]
-
Huang, T. T., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1799.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
BindingDB BDBM50293162. (n.d.). The Binding Database. Retrieved from [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99.
-
General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Journal of Cellular Biochemistry.
-
Li, X., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
-
Request PDF on ResearchGate. (n.d.). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BindingDB BDBM50293162 CHEMBL525194::N-cyclopropyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine::N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine [bindingdb.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. dau.url.edu [dau.url.edu]
- 15. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. In vitro kinase assay [bio-protocol.org]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
